

An In-depth Technical Guide to beta-Alanine Benzyl Ester p-Toluenesulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

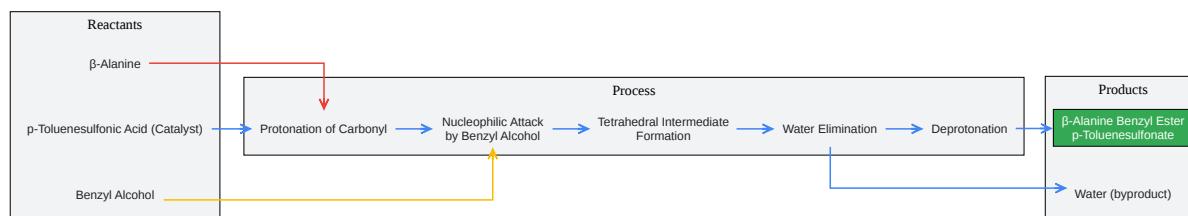
Compound Name: *beta-Alanine Benzyl Ester p-Toluenesulfonate*

Cat. No.: B555162

[Get Quote](#)

CAS Number: 27019-47-2

This technical guide provides a comprehensive overview of **beta-alanine benzyl ester p-toluenesulfonate**, a key intermediate for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a protected amino acid building block.


Chemical and Physical Properties

beta-Alanine benzyl ester p-toluenesulfonate is a white to pale yellow solid, utilized primarily in organic synthesis.^{[1][2][3]} The p-toluenesulfonate (tosylate) salt enhances the stability and handling of the beta-alanine benzyl ester.^[4] Its key properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	27019-47-2	[1] [2] [5]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ ·C ₇ H ₈ O ₃ S	[4]
Molecular Weight	351.42 g/mol	[4] [5]
Appearance	White to very pale yellow powder/solid	[2] [3]
Melting Point	137-141 °C	[4]
Purity	≥98% (HPLC)	[4]
Storage Conditions	0-8°C	[4]

Synthesis and Purification

The primary method for synthesizing **beta-alanine benzyl ester p-toluenesulfonate** is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of beta-alanine with benzyl alcohol, using p-toluenesulfonic acid as both the catalyst and the salt-forming agent. The equilibrium of the reaction is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation.

[Click to download full resolution via product page](#)

Figure 1: Fischer-Speier Esterification Mechanism

Experimental Protocol: Synthesis

This protocol is a representative procedure based on the Fischer-Speier esterification of amino acids.

Materials:

- beta-Alanine
- Benzyl alcohol
- p-Toluenesulfonic acid monohydrate
- Toluene
- Ethyl acetate
- Hexane

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer with heating mantle
- Rotary evaporator
- Büchner funnel and filtration apparatus

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add beta-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (3.0 eq),

and toluene (sufficient to suspend the reactants).

- Heat the mixture to reflux with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Continue refluxing until no more water is collected in the trap, typically for 4-8 hours.
- Allow the reaction mixture to cool to room temperature.
- Remove the toluene and excess benzyl alcohol under reduced pressure using a rotary evaporator.
- The crude product is obtained as a viscous oil or solid.

Experimental Protocol: Purification by Recrystallization

- Dissolve the crude product in a minimal amount of hot ethyl acetate.
- Slowly add hexane to the hot solution until it becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (0-4°C) to facilitate complete crystallization.
- Collect the crystalline solid by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.
- Dry the purified product under vacuum to yield **beta-alanine benzyl ester p-toluenesulfonate** as a white crystalline solid.

Analytical Data

The identity and purity of **beta-alanine benzyl ester p-toluenesulfonate** are confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference(s)
7.79	d	2H	Aromatic (tosyl)	[6]
7.73	d	2H	Aromatic (tosyl)	[6]
7.29 - 7.23	m	5H	Aromatic (benzyl)	[6]
7.06	d	2H	Aromatic (tosyl)	[6]
4.97	s	2H	-CH ₂ - (benzyl)	[6]
3.12	t	2H	-CH ₂ - (β-carbon)	[6]
2.66	t	2H	-CH ₂ - (α-carbon)	[6]
2.28	s	3H	-CH ₃ (tosyl)	[6]

¹³C NMR (Carbon-13) Spectrum (Predicted)

The following are predicted chemical shifts based on the structure and data from analogous compounds.

Chemical Shift (ppm)	Assignment
~171.0	C=O (ester)
~144.0	Aromatic C-S (tosyl)
~141.0	Aromatic C-CH ₃ (tosyl)
~135.5	Aromatic C (benzyl, ipso)
~129.5	Aromatic CH (tosyl)
~128.5	Aromatic CH (benzyl)
~128.0	Aromatic CH (benzyl)
~126.0	Aromatic CH (tosyl)
~67.0	-CH ₂ - (benzyl)
~35.0	-CH ₂ - (β-carbon)
~33.0	-CH ₂ - (α-carbon)
~21.0	-CH ₃ (tosyl)

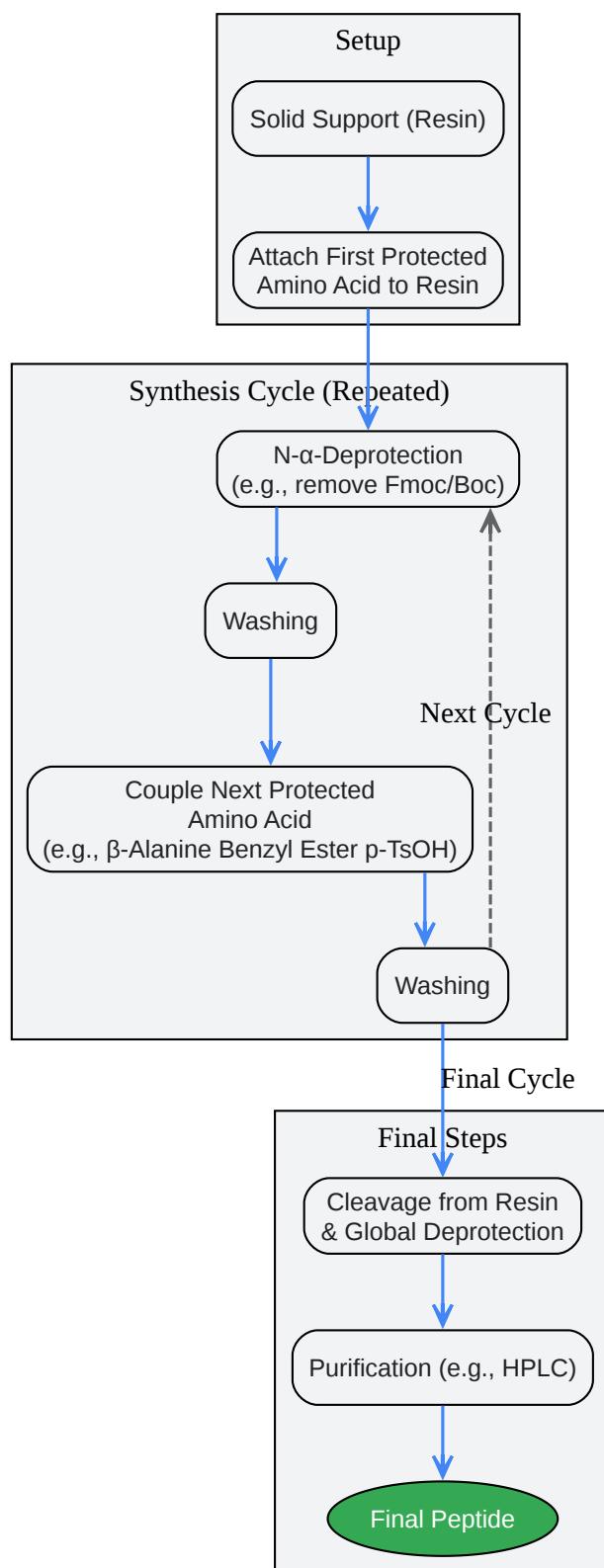
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present in the molecule.

Peak Position (cm ⁻¹)	Intensity	Assignment
~3030	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1735	Strong	C=O stretch (ester)
~1600, ~1495	Medium-Strong	Aromatic C=C stretch
~1220, ~1160	Strong	S=O stretch (sulfonate)
~1120	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

The mass spectrum would likely show the molecular ion of the free base (beta-alanine benzyl ester) after the loss of p-toluenesulfonic acid.


m/z Value	Interpretation
180.09	$[M+H]^+$ of beta-alanine benzyl ester ($C_{10}H_{13}NO_2$)
108.06	$[C_7H_8O]^+$ fragment (benzyl alcohol)
91.05	$[C_7H_7]^+$ fragment (tropylium ion)

Applications in Drug Development and Research

beta-Alanine benzyl ester p-toluenesulfonate is a valuable building block in the synthesis of peptides and other biologically active molecules.^[4] The benzyl ester protects the carboxylic acid functionality of beta-alanine, while the tosylate salt of the amino group provides a stable, crystalline solid that is easy to handle and store.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is used in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and development for creating custom peptides. In SPPS, the protected amino acid is coupled to a growing peptide chain that is anchored to a solid resin support. The benzyl ester group is a common protecting group for the C-terminus or the side chains of acidic amino acids.

[Click to download full resolution via product page](#)

Figure 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

The benzyl ester protecting group is typically stable to the conditions used for the removal of temporary N-terminal protecting groups (like Fmoc or Boc) during the stepwise elongation of the peptide chain. It is usually removed at the final stage of the synthesis during the cleavage of the peptide from the solid support, often using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Safety and Handling

beta-Alanine benzyl ester p-toluenesulfonate should be handled in a well-ventilated area, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

beta-Alanine benzyl ester p-toluenesulfonate (CAS 27019-47-2) is a crucial intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis. Its stability as a crystalline solid and the utility of the benzyl ester as a protecting group make it a valuable reagent for researchers and drug development professionals. This guide has provided a comprehensive overview of its properties, synthesis, analytical characterization, and applications to support its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beta-Alanine benzyl ester p-toluenesulfonate salt(27019-47-2) 1H NMR [m.chemicalbook.com]
- 2. A18650.09 [thermofisher.com]
- 3. labproinc.com [labproinc.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. beta-Alanine benzyl ester p-toluenesulfonate, 98% | Fisher Scientific [fishersci.ca]
- 6. chemrio.com [chemrio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to beta-Alanine Benzyl Ester p-Toluenesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555162#beta-alanine-benzyl-ester-p-toluenesulfonate-cas-number-27019-47-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com